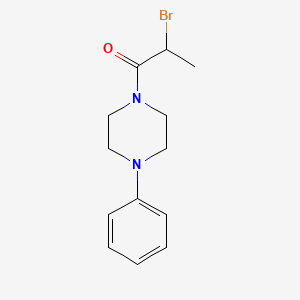
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to a propanone backbone, with a phenylpiperazine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-phenylpiperazine with 2-bromopropanone under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity . The bromine atom and the carbonyl group may also play roles in its reactivity and binding affinity to biological molecules. Further studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-phenylphenyl)propan-1-one: Similar structure but with a phenyl group instead of a piperazine ring.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring and is studied for its acetylcholinesterase inhibitory activity.
Uniqueness
2-Bromo-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to its combination of a bromine atom, a carbonyl group, and a phenylpiperazine moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17BrN2O |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-bromo-1-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H17BrN2O/c1-11(14)13(17)16-9-7-15(8-10-16)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
IZPIVLPDWWDZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)



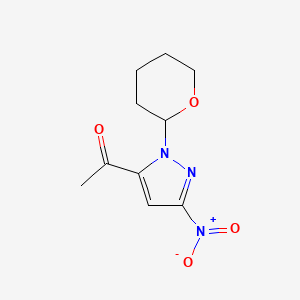

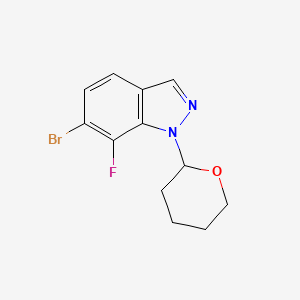
![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
![(1R, 4R, 5R)-rel-2-Aza-bicyclo[2.2.2]octan-5-ol](/img/structure/B13908144.png)

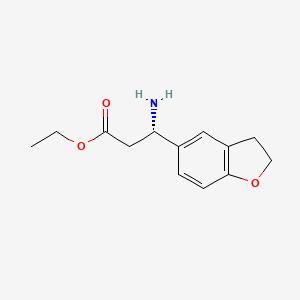
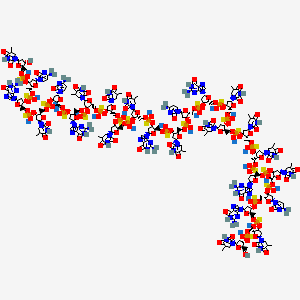
![Tert-butyl 3-cyano-1,2,3,3A,4,5,7,7A-octahydropyrrolo[2,3-C]pyridine-6-carboxylate](/img/structure/B13908176.png)
